Ethyl [2-(propan-2-ylcarbamoyl)phenyl]carbamate
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Overview
Description
Ethyl [2-(propan-2-ylcarbamoyl)phenyl]carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are known for their diverse applications in various fields, including agriculture, medicine, and industry. This compound, in particular, is characterized by its unique structure, which includes an ethyl ester group and a phenyl ring substituted with a propan-2-ylcarbamoyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [2-(propan-2-ylcarbamoyl)phenyl]carbamate can be achieved through several methods. One common approach involves the reaction of ethyl chloroformate with 2-(propan-2-ylcarbamoyl)phenol in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate ester .
Another method involves the use of carbamoyl chlorides, which can be formed in situ and subsequently reacted with substituted phenols. This one-pot procedure is economical and efficient, providing high yields of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl [2-(propan-2-ylcarbamoyl)phenyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carbamate group into amines or other reduced forms.
Substitution: The phenyl ring allows for electrophilic and nucleophilic substitution reactions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions on the phenyl ring.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the phenyl ring, creating a wide range of derivatives.
Scientific Research Applications
Ethyl [2-(propan-2-ylcarbamoyl)phenyl]carbamate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of ethyl [2-(propan-2-ylcarbamoyl)phenyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with enzymes or receptors, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl carbamate
- Propyl carbamate
- Phenyl carbamate
Comparison
Ethyl [2-(propan-2-ylcarbamoyl)phenyl]carbamate is unique due to its specific substitution pattern on the phenyl ring and the presence of the ethyl ester group. This structure imparts distinct chemical and biological properties compared to other carbamates. For example, the propan-2-ylcarbamoyl group can enhance its lipophilicity and potentially improve its biological activity.
Properties
IUPAC Name |
ethyl N-[2-(propan-2-ylcarbamoyl)phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-4-18-13(17)15-11-8-6-5-7-10(11)12(16)14-9(2)3/h5-9H,4H2,1-3H3,(H,14,16)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOOMWNFGALHHBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=CC=C1C(=O)NC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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